molecular formula C18H18N4OS2 B2997291 1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1286719-57-0

1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2997291
CAS No.: 1286719-57-0
M. Wt: 370.49
InChI Key: UYKDLASMZIVLJZ-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that features a benzothiazole moiety and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzothiazole Moiety: Starting with o-aminothiophenol and reacting it with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Coupling Reactions: The benzothiazole and azetidine intermediates are then coupled using amide bond formation techniques, often employing reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a therapeutic agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide would depend on its specific biological target. Generally, compounds with benzothiazole structures can interact with various enzymes or receptors, modulating their activity. The azetidine ring might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler structure with known biological activities.

    Azetidine-3-carboxamide: Another compound featuring the azetidine ring, used in different contexts.

Uniqueness

1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is unique due to the combination of the benzothiazole and azetidine moieties, which may confer distinct biological and chemical properties compared to simpler analogs.

Conclusion

This compound is a compound of interest in various scientific fields

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c23-16(21-17-19-12-5-1-3-7-14(12)24-17)11-9-22(10-11)18-20-13-6-2-4-8-15(13)25-18/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKDLASMZIVLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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